

Confirming Oseltamivir's Structure: A Comparative Guide to Spectroscopic Analysis

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Compound of Interest

Compound Name: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring product identity, purity, and safety. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of the antiviral drug oseltamivir. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.

The molecular integrity of a pharmaceutical product like oseltamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza, is paramount. Spectroscopic methods provide the definitive fingerprint of a molecule's structure. NMR spectroscopy maps the carbon-hydrogen framework, while mass spectrometry provides information on the molecular weight and fragmentation patterns, offering complementary and confirmatory data.

Performance Comparison: NMR vs. MS for Oseltamivir

The primary methods for confirming the structure of a newly synthesized batch of oseltamivir are ^1H NMR, ^{13}C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). Each technique provides unique and essential pieces of the structural puzzle.

Technique	Information Provided	Key Performance Metrics for Oseltamivir
^1H NMR	Provides information on the number of different types of protons, their chemical environment, and connectivity.	Chemical Shift (δ): Unique δ values for each proton. Multiplicity: Splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons. Integration: Proportional to the number of protons.
^{13}C NMR	Provides information on the number of different types of carbon atoms in the molecule.	Chemical Shift (δ): Unique δ values for each carbon, indicating its chemical environment (e.g., C=O, C-O, C-N, alkyl).
ESI-MS	Determines the molecular weight of the compound and provides structural information through fragmentation analysis.	Parent Ion (m/z): $[\text{M}+\text{H}]^+$ peak confirms the molecular mass. Fragment Ions (m/z): Characteristic fragments confirm structural motifs.

Supporting Experimental Data

The following tables summarize the expected quantitative data from NMR and MS analyses of oseltamivir, providing a benchmark for product confirmation.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Oseltamivir

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a residual solvent peak. The data presented is a compilation from typical analyses and may vary slightly based on solvent and instrument conditions.

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)
Chemical Shift (δ) ppm (Multiplicity, Integration, Assignment)	Chemical Shift (δ) ppm (Assignment)
6.78 (br s, 1H, C=CH)	170.8 (C=O, amide)
5.81 (d, 1H, NH)	166.5 (C=O, ester)
4.25 (m, 1H, O-CH)	138.1 (C=CH)
4.15 (q, 2H, O-CH ₂)	128.5 (C=CH)
3.98 (m, 1H, N-CH)	79.2 (O-CH)
3.50 (m, 1H, O-CH)	60.8 (O-CH ₂)
2.70 (m, 1H, CH)	52.1 (N-CH)
2.45 (m, 1H, CH ₂)	50.4 (N-CH)
2.20 (m, 1H, CH ₂)	33.7 (CH)
1.95 (s, 3H, COCH ₃)	32.5 (CH ₂)
1.50 (m, 4H, 2 x CH ₂)	26.4 (CH ₂)
1.25 (t, 3H, CH ₃)	23.2 (COCH ₃)
0.90 (t, 6H, 2 x CH ₃)	14.2 (CH ₃)
9.7 (CH ₃)	

Table 2: ESI-MS Data for Oseltamivir

Analysis performed in positive ion mode.

Ion Type	m/z (Mass-to-Charge Ratio)	Interpretation
Parent Ion	313.3	[M+H] ⁺ , confirms the molecular weight of oseltamivir (312.4 g/mol). [1] [2] [3]
Fragment Ion	208.1	Loss of the pentoxy side chain. [3]
Fragment Ion	166.1	Further fragmentation, indicative of the core cyclohexene structure. [1] [2]

Comparison with Alternative Analytical Techniques

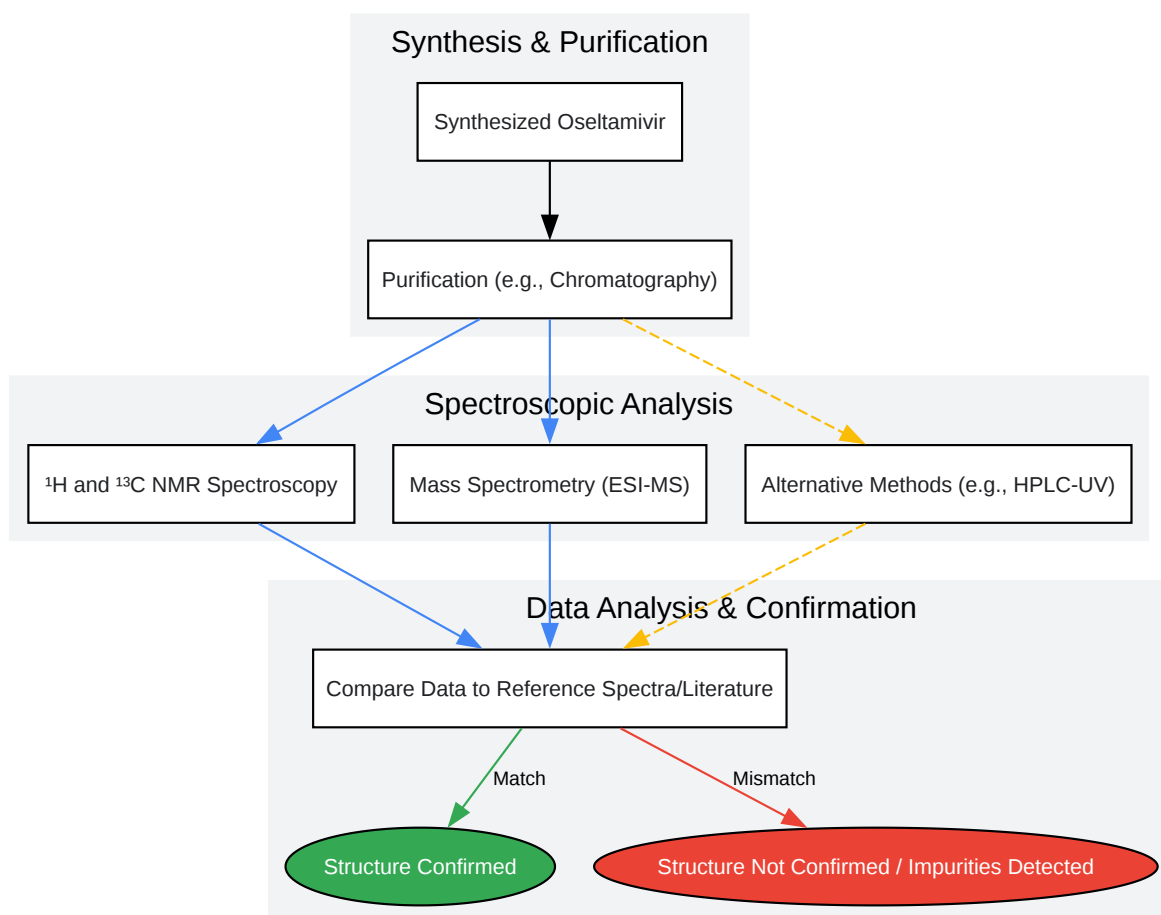
While NMR and MS are the gold standards for structural confirmation, other methods can be used for routine quality control, such as purity assessment and quantification.

Technique	Principle	Advantages	Limitations
HPLC-UV	Separates the compound from impurities based on polarity, with detection by UV absorbance.	Excellent for purity analysis and quantification; widely available. [4] [5] [6] [7]	Provides no direct structural information; requires a reference standard.
Spectrofluorometry	Measures the fluorescence of a derivative of oseltamivir.	High sensitivity and selectivity.	Requires derivatization, which adds a step to the workflow and may not be suitable for all impurities.
X-ray Crystallography	Determines the precise three-dimensional arrangement of atoms in a single crystal.	Provides unambiguous, absolute structural confirmation.	Requires a suitable single crystal, which can be difficult to grow.

Experimental Workflow and Protocols

The general workflow for confirming the structure of a synthesized product like oseltamivir involves initial purification followed by a suite of spectroscopic analyses.

Logical Workflow for Oseltamivir Structure Confirmation



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Workflow for Oseltamivir Structure Confirmation

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the carbon-hydrogen framework of oseltamivir.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Procedure:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified oseltamivir sample in ~0.6 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent in a clean, dry NMR tube.
 - ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set a spectral width of approximately 12 ppm, centered around 5 ppm.
 - Use a relaxation delay of at least 2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220 ppm, centered around 100 ppm.
 - Use a relaxation delay of 2-5 seconds.

- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To confirm the molecular weight and key structural fragments of oseltamivir.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
- Procedure:
 - Sample Preparation: Prepare a dilute solution of the oseltamivir sample ($\sim 10\text{ }\mu\text{g/mL}$) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
 - Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., $5\text{--}10\text{ }\mu\text{L/min}$).
 - MS Acquisition (Full Scan):
 - Operate the ESI source in positive ion mode.
 - Set the mass range to scan from m/z 50 to 500 to observe the protonated molecular ion $[\text{M}+\text{H}]^+$.[\[3\]](#)
 - Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the parent ion.
 - MS/MS Acquisition (Fragmentation Analysis):
 - Select the $[\text{M}+\text{H}]^+$ ion (m/z 313.3) as the precursor ion for fragmentation.
 - Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions.

- Acquire the product ion spectrum to observe the characteristic fragments.
- Data Analysis: Compare the observed m/z values of the parent and fragment ions with the expected values based on the structure of oseltamivir.

By employing this combination of powerful analytical techniques and comparing the resulting data to established values, researchers can confidently confirm the structure of synthesized oseltamivir, ensuring the integrity of the product for further development and application.

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